molecular formula C₂₁H₃₀O₃ B139450 6-Hydroxypregn-4-ene-3,20-dione CAS No. 604-20-6

6-Hydroxypregn-4-ene-3,20-dione

Cat. No.: B139450
CAS No.: 604-20-6
M. Wt: 330.5 g/mol
InChI Key: PWCLWZOSAFOXFL-UHPWKVKZSA-N
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Description

6-Hydroxypregn-4-ene-3,20-dione is a steroidal compound with the molecular formula C21H30O3. It is a derivative of progesterone and is known for its significant role in various biological processes. This compound is also referred to as 6-hydroxyprogesterone and is characterized by the presence of a hydroxyl group at the 6th position of the pregnane skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypregn-4-ene-3,20-dione typically involves the hydroxylation of progesterone. One common method includes the use of microbial transformation, where specific microorganisms are employed to introduce the hydroxyl group at the desired position. Chemical synthesis can also be achieved through selective oxidation reactions using reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches due to their efficiency and selectivity. Microbial biotransformation using fungi or bacteria is a preferred method, as it offers high yields and specificity. The process involves the fermentation of progesterone in the presence of these microorganisms, followed by extraction and purification of the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Hydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    17α-Hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar biological activities.

    21-Hydroxyprogesterone: Known for its role in corticosteroid biosynthesis.

    11α-Hydroxyprogesterone: Studied for its glucocorticoid activity

Uniqueness: 6-Hydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation at the 6th position, which imparts distinct biological properties and makes it a valuable intermediate in steroid synthesis. Its selective receptor interactions also contribute to its unique pharmacological profile .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19?,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCLWZOSAFOXFL-UHPWKVKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-20-6
Record name 6-Hydroxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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